molecular formula C19H22N2O2 B2967469 (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide CAS No. 329779-54-6

(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide

Cat. No.: B2967469
CAS No.: 329779-54-6
M. Wt: 310.397
InChI Key: OHJLKDLCRHNWQH-HJWRWDBZSA-N
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Description

(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is an organic compound that features a morpholine ring, a naphthalene moiety, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide typically involves the following steps:

    Formation of the Propenamide Backbone: The starting material, 1-naphthaldehyde, undergoes a condensation reaction with an appropriate amine to form the propenamide backbone.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where 2-chloroethylmorpholine reacts with the intermediate formed in the previous step.

    Isomerization to the Z-Form: The final step involves isomerization to ensure the compound adopts the Z-configuration, which can be achieved through specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the propenamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced propenamide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide: The E-isomer of the compound, differing in the spatial arrangement around the double bond.

    N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide: Without the Z-configuration, this compound may exhibit different chemical and biological properties.

    N-(2-piperidinoethyl)-3-(1-naphthyl)-2-propenamide: A similar compound where the morpholine ring is replaced by a piperidine ring.

Uniqueness

(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is unique due to its Z-configuration, which can significantly influence its chemical reactivity and biological activity. This configuration may enhance its binding affinity to specific targets, making it more effective in certain applications compared to its E-isomer or other analogs.

Properties

IUPAC Name

(Z)-N-(2-morpholin-4-ylethyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)9-8-17-6-3-5-16-4-1-2-7-18(16)17/h1-9H,10-15H2,(H,20,22)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJLKDLCRHNWQH-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C=C\C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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